molecular formula C32H28ClN5O3S B12468921 N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide

N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide

Cat. No.: B12468921
M. Wt: 598.1 g/mol
InChI Key: FNJFIEFJZYSJRY-UHFFFAOYSA-N
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Description

N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide is a complex organic compound that features a triazole ring, a benzyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the benzyl group, and the attachment of the chlorobenzamide moiety. Common reagents used in these reactions include hydrazine derivatives, benzyl halides, and chlorobenzoyl chlorides. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and benzamide analogs, such as:

  • N-{4-[4-benzyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide
  • N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-bromobenzamide

Uniqueness

The uniqueness of N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C32H28ClN5O3S

Molecular Weight

598.1 g/mol

IUPAC Name

N-[4-[4-benzyl-5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]-2-chlorobenzamide

InChI

InChI=1S/C32H28ClN5O3S/c1-2-41-28-15-9-8-14-27(28)35-29(39)21-42-32-37-36-30(38(32)20-22-10-4-3-5-11-22)23-16-18-24(19-17-23)34-31(40)25-12-6-7-13-26(25)33/h3-19H,2,20-21H2,1H3,(H,34,40)(H,35,39)

InChI Key

FNJFIEFJZYSJRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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